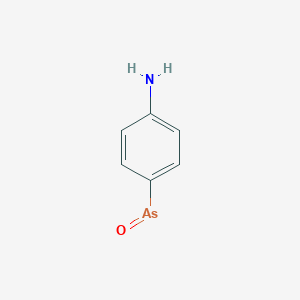
4-Aminophenylarsenoxide
説明
4-Aminophenylarsenoxide, also known as 4-APA or 4-AAPA, is an organoarsenic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular formula of C6H7AsNO2. 4-APA has been studied for its potential use in medical and biological research, as well as its ability to act as a catalyst in chemical reactions.
科学的研究の応用
Mitochondrion-Targeting Probes
4-Aminophenylarsenoxide has been utilized in the development of mitochondrion-targeting probes. These probes are environment-sensitive and exhibit red fluorescence, which is highly sensitive for the detection and imaging of vicinal dithiol-containing proteins within cells . This application is crucial for studying mitochondrial dynamics and functions.
Protein Labeling
The compound serves as a foundational element for the biarsenical-tetracysteine tagging system. This system was one of the first methods allowing site-specific labeling of proteins in living cells with small molecules such as fluorophores . It has paved the way for numerous protein labeling techniques, enhancing our ability to visualize protein interactions and functions in real-time.
Arsenic/Protein Binding Assays
Researchers have synthesized a fluorescent compound from 4-Aminophenylarsenoxide, which is used in arsenic/protein binding assays. This application is significant for studying the interaction between arsenic and proteins, which can lead to a better understanding of arsenic’s biological effects and potential therapeutic uses .
作用機序
Target of Action
4-Aminophenylarsenoxide, also known as p-Arsenosoaniline, primarily targets the adenine nucleotide translocase in the inner mitochondrial membrane . This protein plays a crucial role in regulating the transport of ADP and ATP across the mitochondrial membrane, which is essential for cellular energy metabolism .
Mode of Action
The compound interacts with its target by binding to the adenine nucleotide translocase . This interaction disrupts the normal function of the translocase, thereby affecting the energy metabolism of the cell . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 4-Aminophenylarsenoxide is the energy metabolism pathway within the mitochondria . By binding to the adenine nucleotide translocase, the compound disrupts the normal flow of ADP and ATP across the mitochondrial membrane . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .
Pharmacokinetics
The pharmacokinetics of 4-Aminophenylarsenoxide have been studied in a phase 1 clinical trial . The compound was administered as a daily 1-hour infusion for 5 days a week for 2 weeks in every three . The maximum tolerated dose (MTD) of the compound was found to be 22.0 mg/m²/day . .
Result of Action
The primary result of 4-Aminophenylarsenoxide’s action is the disruption of cellular energy metabolism due to its interaction with the adenine nucleotide translocase . This disruption can lead to a decrease in ATP production, which can affect various cellular processes and potentially lead to cell death . .
Action Environment
The action of 4-Aminophenylarsenoxide can be influenced by various environmental factors. For instance, the compound is water-soluble , which can affect its distribution and stability in the body. Additionally, the compound’s efficacy can be influenced by the physiological environment of the cells, such as the pH and the presence of other molecules . .
特性
IUPAC Name |
4-arsorosoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO/c8-6-3-1-5(7-9)2-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTUGUMYQENMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73791-39-6 (dihydrate) | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70149955 | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylarsenoxide | |
CAS RN |
1122-90-3 | |
| Record name | 4-Arsenosobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Arsenosoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOPHENYLARSENOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80F4IJC71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-aminophenylarsenoxide (APAO) affect oxidative protein folding?
A1: While initially proposed as an inhibitor of enzymes involved in oxidative protein folding, such as Quiescin sulfhydryl oxidase (QSOX) and protein disulfide isomerase (PDI), research indicates that APAO and its multivalent derivatives (MVAs) exert their effect by binding to the reduced unfolded protein substrates themselves []. This binding effectively sequesters the cysteine residues within these proteins, preventing their proper folding and potentially leading to the formation of protein aggregates.
Q2: What challenges arise when designing arsenical inhibitors like APAO for specific protein targets?
A2: The study highlights a significant challenge: APAO and its derivatives demonstrate a high affinity for reduced cysteine residues, binding to them indiscriminately []. This lack of specificity makes it difficult to target specific enzymes like PDI effectively, especially in the presence of high concentrations of competing molecules containing thiol groups, such as glutathione (GSH), which is abundant within cells. Even at low nanomolar concentrations, APAO's effectiveness is significantly hampered by millimolar concentrations of GSH []. This non-specific binding to cysteine residues underscores the difficulty in designing arsenical-based inhibitors that are both potent and selective for their intended protein targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
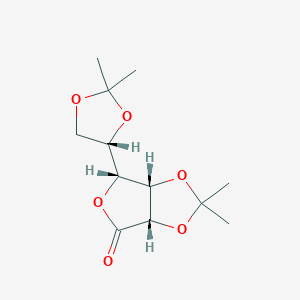

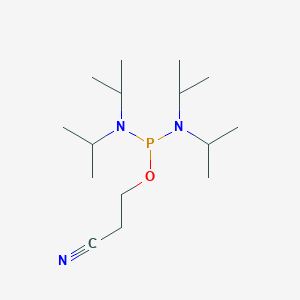
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)
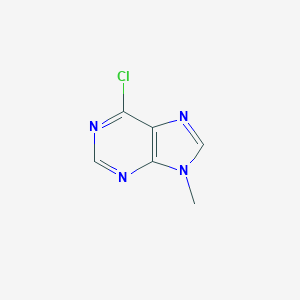
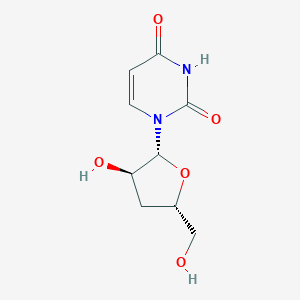

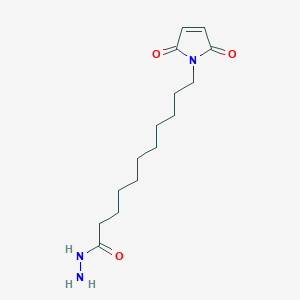
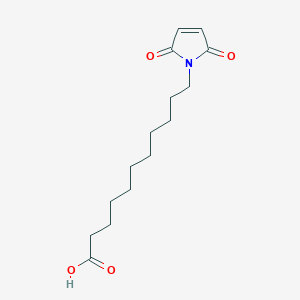
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)